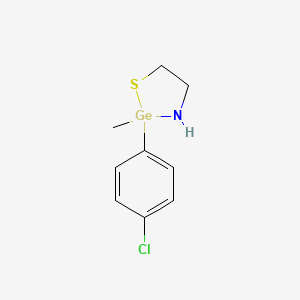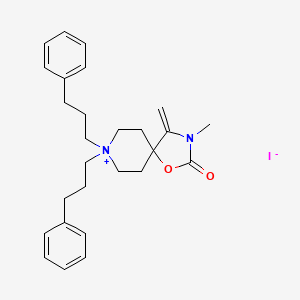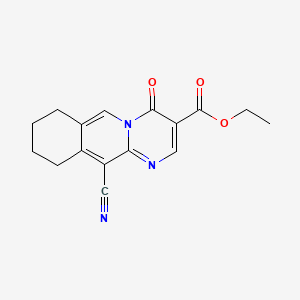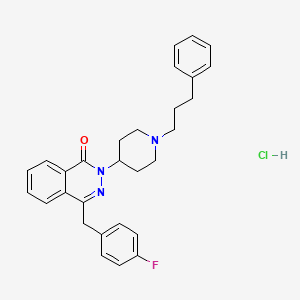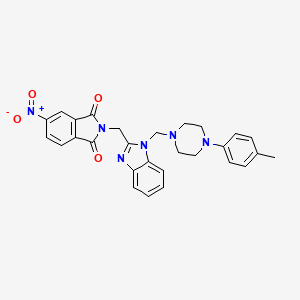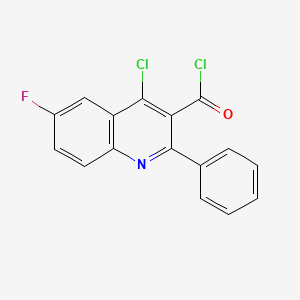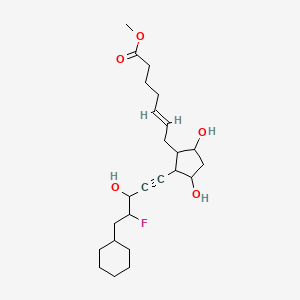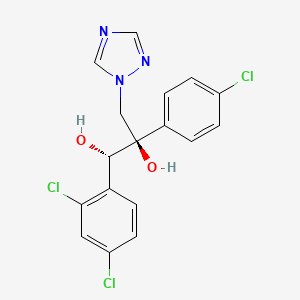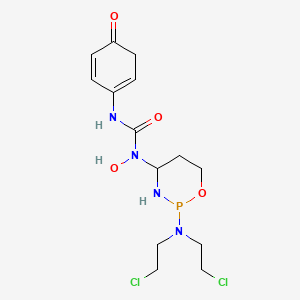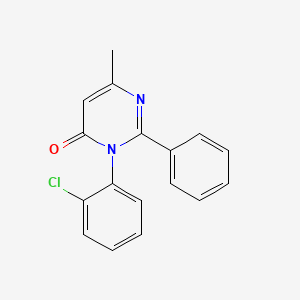
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- is a heterocyclic compound with a pyrimidine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- can be achieved through various methods. One common approach involves the reaction of 2-hydrazino-3-(2-chlorophenyl)quinazolin-4(3H)-one with different alkyl/aryl isothiocyanates followed by methylation with dimethyl sulphate . Another method involves the Biginelli reaction, which is a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea .
Industrial Production Methods: Industrial production of this compound typically involves scalable methods that ensure high yield and purity. The use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst in the Biginelli reaction has been reported to be efficient, providing high yields under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrimidinone derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- exerts its effects involves interaction with various molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound also interacts with neuronal voltage-sensitive sodium and L-type calcium channels, contributing to its anticonvulsant and analgesic effects .
Comparación Con Compuestos Similares
- 3-(2-Chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino derivatives
- 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Comparison: Compared to similar compounds, 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- exhibits unique properties such as higher potency in antimicrobial and antitubercular activities . Its ability to interact with multiple molecular targets also sets it apart from other pyrimidinone derivatives .
Propiedades
Número CAS |
89089-62-3 |
|---|---|
Fórmula molecular |
C17H13ClN2O |
Peso molecular |
296.7 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-6-methyl-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c1-12-11-16(21)20(15-10-6-5-9-14(15)18)17(19-12)13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
LVASGIYRKHXOAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


